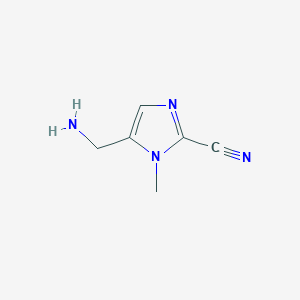

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile

Description

Properties

IUPAC Name |

5-(aminomethyl)-1-methylimidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-10-5(2-7)4-9-6(10)3-8/h4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHMWEOOAGTTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220210 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-97-6 | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 1-methylimidazole, formaldehyde, hydrogen cyanide.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in an aqueous or organic solvent at room temperature.

Reduction: Lithium aluminum hydride; carried out in an inert atmosphere (e.g., nitrogen) at low temperatures.

Substitution: Halides, electrophiles; reactions are performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Amino-imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Position and Functional Group Variations

4-Methyl-1H-imidazole-2-carbonitrile (CAS: 59489-39-3)

- Structure : Methyl at position 4, carbonitrile at position 2.

- Key Differences: The absence of the aminomethyl group reduces hydrogen-bonding capacity compared to the target compound.

- Applications : Primarily used as a ligand in coordination chemistry due to its electron-withdrawing -CN group .

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS: 1615-42-5)

- Structure: Nitro (-NO₂) at position 5, methyl at position 1, carbonitrile at position 2.

- Key Differences: The nitro group is strongly electron-withdrawing, reducing nucleophilicity at position 5 compared to the aminomethyl group in the target compound. This impacts reactivity in substitution reactions .

5-Amino-1H-imidazole-4-carbonitrile (CAS: 822-36-6)

- Structure: Amino (-NH₂) at position 5, carbonitrile at position 3.

- Key Differences: The amino group at position 5 lacks the methylene spacer (-CH₂-) seen in the target compound, limiting its conformational flexibility and hydrogen-bonding geometry .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1. Physicochemical Properties of Selected Imidazole Derivatives

*Calculated using atomic masses.

Key Observations:

- The aminomethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to nitro-substituted analogs .

- The pyrroloimidazole derivative (14d) exhibits a higher molecular weight and melting point due to its extended aromatic system and bromine substituents .

Biological Activity

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the amino and carbonitrile groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may function primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in modulating metabolic pathways associated with cancer cell proliferation.

- Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells, a desired outcome in cancer treatments.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HCT-15 | 0.4 | Tubulin polymerization inhibition | |

| HeLa | 2.0 | Apoptosis induction | |

| MDA-MB-468 | 0.8 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

- Phospholipase A2 Inhibition : It has been shown to inhibit phospholipase A2, which is involved in phospholipid metabolism, potentially leading to reduced inflammation and tumor growth .

Case Studies

A notable case study involved the administration of this compound in a xenograft model of small-cell lung cancer. Mice treated with the compound demonstrated significant tumor regression compared to controls, indicating its efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar imidazole derivatives was conducted:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Amino-1-methylimidazole | 0.5 | Bcl-2/Bcl-xL inhibitors |

| 1-Methylimidazole | 1.0 | General enzyme inhibitors |

| 5-(Aminomethyl)-1-methylimidazole | 0.4 | Tubulin polymerization |

This comparison highlights that while there are other potent compounds, the specific substitution pattern of this compound may confer unique properties that enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves functionalization of imidazole precursors. For example, 1-methyl-1H-imidazole-5-carboxylic acid derivatives (e.g., methyl esters or aldehydes) can serve as intermediates, as seen in analogous compounds like 1-methyl-1H-imidazole-5-carbaldehyde . Optimization may include adjusting reaction conditions (e.g., solvent polarity, temperature) and catalysts. For instance, manganese(IV) oxide in dichloromethane has been used for similar imidazole aldehyde oxidations with yields up to 85% .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm substitution patterns via H and C NMR, focusing on aminomethyl (-CHNH) and nitrile (-CN) groups.

- FT-IR : Identify characteristic stretches (e.g., nitrile ~2200 cm, NH ~3300 cm).

- Mass Spectrometry : Validate molecular weight and fragmentation patterns. Computational tools (e.g., DFT) can predict electronic properties like HOMO-LUMO gaps for reactivity analysis .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow chemical hygiene plans for nitrile-containing compounds:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store in airtight containers under inert gas (e.g., N) to prevent degradation.

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors like EGFR or kinases, as imidazole derivatives often exhibit inhibitory activity .

- Docking Workflow :

Prepare ligand (protonation states, energy minimization).

Select binding pockets using crystallographic data (e.g., PDB).

Score interactions (e.g., AutoDock Vina) and validate with MD simulations.

- Case Study : Analogous 2-phenyl-1H-benzo[d]imidazoles showed EGFR binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions between in-silico predictions and experimental cytotoxicity data?

- Methodological Answer :

- Data Validation : Cross-check docking results with experimental assays (e.g., MTT for IC).

- Troubleshooting :

- Assess false positives (e.g., off-target effects via kinome-wide profiling).

- Optimize ADMET properties (e.g., logP, solubility) using tools like SwissADME .

- Example : In-silico ADMET predictions may overestimate bioavailability if metabolic stability (e.g., CYP450 inhibition) is neglected .

Q. What advanced reaction engineering strategies improve scalability of its synthesis?

- Methodological Answer :

- Process Intensification : Use microreactors for precise control of exothermic steps (e.g., nitrile formation).

- Catalysis : Explore heterogeneous catalysts (e.g., Ru-complexes) to reduce byproducts, as demonstrated in imidazole carboxylation reactions .

- Scale-Up Simulation : Apply Aspen Plus or COMSOL to model mass/heat transfer and optimize reactor design .

Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced properties?

- Methodological Answer :

- Data Curation : Compile datasets (e.g., IC, logP) for QSAR modeling.

- Algorithm Selection : Use graph neural networks (GNNs) to encode molecular structures.

- Validation : Test top candidates via high-throughput screening (HTS). ICReDD’s reaction path search methods exemplify integration of ML and quantum chemistry for rapid optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.